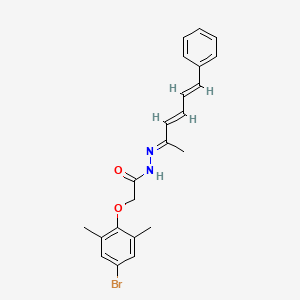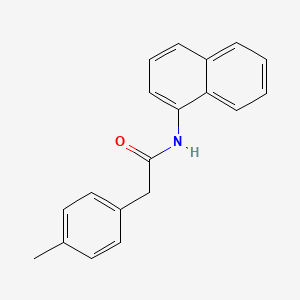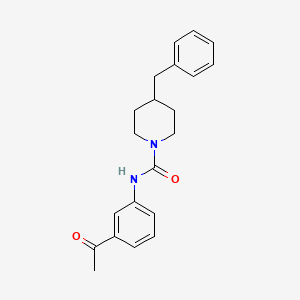![molecular formula C19H16N2O3 B5808874 N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide, also known as MAFP, is a synthetic inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endogenous cannabinoids, such as anandamide, in the body. MAFP has been extensively studied for its potential use in scientific research as a tool to investigate the role of endocannabinoids in various physiological processes.
Wirkmechanismus
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide inhibits FAAH by irreversibly binding to the active site of the enzyme. This prevents the breakdown of endocannabinoids, leading to increased levels of these compounds in the body. Endocannabinoids then bind to and activate cannabinoid receptors, leading to a variety of physiological effects.
Biochemical and physiological effects:
The increased levels of endocannabinoids resulting from N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide inhibition of FAAH have been shown to have a variety of physiological effects. These include analgesic effects, anti-inflammatory effects, anxiolytic effects, and effects on appetite and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, allowing for precise control of endocannabinoid levels in the body. It is also relatively stable and easy to use in laboratory experiments. However, N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide has some limitations, including potential off-target effects and the irreversible nature of its inhibition of FAAH.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide. These include investigating the role of endocannabinoids in various disease states, such as chronic pain and anxiety disorders. Additionally, there is potential for the development of new drugs based on the structure of N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide that could be used to target FAAH and other enzymes involved in endocannabinoid signaling. Finally, further research is needed to fully understand the potential limitations and off-target effects of N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide and other FAAH inhibitors.
Synthesemethoden
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzoyl chloride with 2-methylphenylamine, followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide has been used extensively in scientific research as a tool to investigate the role of endocannabinoids in various physiological processes. It has been shown to inhibit FAAH activity in vitro and in vivo, leading to increased levels of endocannabinoids in the body. This has allowed researchers to investigate the role of endocannabinoids in pain, inflammation, anxiety, and other physiological processes.
Eigenschaften
IUPAC Name |
N-[4-[(2-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-5-2-3-6-16(13)21-18(22)14-8-10-15(11-9-14)20-19(23)17-7-4-12-24-17/h2-12H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOZTSQXREISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)



![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)


![(hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B5808855.png)
